Pentaerythritol-d8

Description

Classification and Historical Development

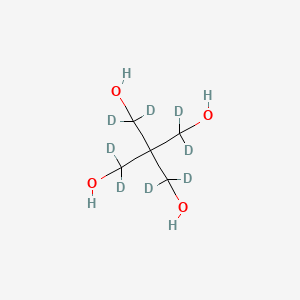

This compound (C5H4D8O4) belongs to the class of isotopically labeled polyols, specifically tetrols, where all eight hydrogens in the methylene groups are replaced with deuterium atoms. This substitution creates a chemically analogous structure to pentaerythritol (C(CH2OH)4) but with distinct nuclear magnetic resonance (NMR) and mass spectrometry signatures.

The development of deuterated compounds accelerated in the mid-20th century alongside advances in nuclear magnetic resonance technology. While pentaerythritol itself was first synthesized in 1891 by Tollens and Wigand, the deuterated variant emerged later as researchers sought to probe reaction kinetics and molecular interactions without perturbing electronic structures. Modern synthetic routes typically involve catalytic deuteration of pentaerythritol precursors under controlled conditions.

Significance in Isotopic Labeling Studies

The strategic incorporation of deuterium in this compound enables precise tracking in complex systems:

- NMR Spectroscopy : The absence of 1H signals from deuterated methylene groups (C-D) simplifies spectral interpretation. For example, the 1H NMR spectrum of this compound in DMSO-d6 shows complete suppression of methylene proton signals, leaving only hydroxyl resonances.

- Mass Spectrometry : The molecular ion peak at m/z 144.20 (vs. 136.15 for non-deuterated pentaerythritol) provides unambiguous identification in complex mixtures.

- Reaction Mechanism Analysis : Deuterium kinetic isotope effects (DKIE) in esterification and oxidation reactions help elucidate transition states. Studies using this compound have revealed a 2–3 fold rate reduction in hydroxyl group reactions compared to the protiated form.

Table 1: Comparative Properties of Pentaerythritol and this compound

Relationship to Non-deuterated Pentaerythritol

While structurally identical apart from deuterium substitution, this compound exhibits subtle but critical differences:

- Thermodynamic Stability : The C-D bond’s lower zero-point energy increases thermal stability. Differential scanning calorimetry (DSC) shows a 2–3°C higher decomposition onset for the deuterated form.

- Crystallographic Effects : Neutron diffraction studies reveal a 0.02–0.05 Å contraction in C-D bond lengths compared to C-H, slightly altering crystal packing.

- Reactivity : In radical formation studies, γ-irradiated this compound crystals show spatially correlated radical pairs (C(CH2OD)3CD2O- ) with 4.37 Å separation, contrasting with non-deuterated analogs.

These properties make this compound indispensable for:

Properties

IUPAC Name |

1,1,3,3-tetradeuterio-2,2-bis[dideuterio(hydroxy)methyl]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZMFSXDPGVJKK-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C([2H])([2H])O)(C([2H])([2H])O)C([2H])([2H])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676100 | |

| Record name | 2,2-Bis[hydroxy(~2~H_2_)methyl](~2~H_4_)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82414-60-6 | |

| Record name | 2,2-Bis[hydroxy(~2~H_2_)methyl](~2~H_4_)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentaerythritol-d8 can be synthesized through a multi-step process involving the deuteration of pentaerythritol. The general synthetic route includes:

Starting Material: Pentaerythritol (C(CH2OH)4).

Deuteration: The hydroxyl groups of pentaerythritol are replaced with deuterium atoms using deuterium oxide (D2O) in the presence of a catalyst such as platinum or palladium.

Purification: The resulting product is purified through crystallization or other suitable methods to obtain this compound with high deuterium incorporation.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Deuteration: Large quantities of pentaerythritol are reacted with deuterium oxide under controlled conditions.

Catalysis: Efficient catalysts are used to ensure complete deuteration.

Isolation and Purification: The product is isolated and purified using industrial-scale crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Pentaerythritol-d8 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding deuterated aldehydes or acids.

Reduction: Reduction reactions can convert it into deuterated alcohols or hydrocarbons.

Substitution: The deuterium atoms can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.

Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.

Major Products

Oxidation: Deuterated aldehydes or carboxylic acids.

Reduction: Deuterated alcohols or hydrocarbons.

Substitution: Deuterated derivatives with different functional groups.

Scientific Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

Pentaerythritol-d8 serves as a solvent or internal standard in NMR spectroscopy due to its unique spectral properties. Its deuterated nature reduces background signals, leading to clearer spectra.

Case Study:

In a study examining polymer structures, this compound was used to dissolve various polymers for NMR analysis, allowing for the determination of molecular weights and structural characteristics with minimal interference from the solvent itself .

Recent studies have investigated pentaerythritol-blended materials for use in latent heat storage systems. The addition of this compound enhances the thermal properties of phase change materials (PCMs).

Case Study:

A study demonstrated that this compound blended with low melting alloys exhibited improved thermal stability and energy storage capacity, making it suitable for solar energy applications .

Polymer Development

This compound is used in the synthesis of crosslinked polymers, which are important in various applications such as coatings and adhesives.

Data Table: Properties of Crosslinked Polymers with this compound

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) | Application Area |

|---|---|---|---|

| Polycarboxylate Superplasticizer | 30 | 200 | Construction materials |

| Epoxy Resins | 50 | 250 | Aerospace components |

Biochemical Applications

In biochemical research, this compound can be utilized as a tracer in metabolic studies. Its isotopic labeling allows for precise tracking of metabolic pathways in living organisms.

Case Study:

Research involving the metabolic fate of lipids in mammalian cells utilized this compound to trace the incorporation of labeled carbon into fatty acids, providing insights into lipid metabolism .

Mechanism of Action

The mechanism of action of pentaerythritol-d8 involves the incorporation of deuterium atoms, which can influence the compound’s physical and chemical properties. Deuterium has a higher mass than hydrogen, leading to differences in bond strength and reaction kinetics. This isotopic effect is exploited in various analytical techniques to provide detailed insights into molecular behavior and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pentaerythritol (C₅H₁₂O₄)

- Molecular Weight : 136.15 g/mol .

- Structure: Non-deuterated, with four hydroxyl groups.

- Applications : Key precursor in explosives (e.g., PETN), alkyd resins, and flame retardants .

- Key Difference : Lacks isotopic labeling, limiting use in tracer studies compared to Pentaerythritol-d8 .

Pentaerythritol Tetranitrate (PETN, C₅H₈N₄O₁₂)

- Molecular Weight : 316.1 g/mol .

- Structure : Nitrated derivative with four nitrate ester groups.

- Applications : High explosive and vasodilator .

- Safety : Highly sensitive to shock/friction; requires stringent handling .

- Key Difference : Functional group substitution (nitrate vs. hydroxyl) confers explosive properties, unlike inert this compound .

Pentaerythritol Tetrabromide (C₅H₈Br₄O₂)

- Molecular Weight : 387.73 g/mol .

- Structure : Brominated derivative replacing hydroxyls with bromine.

- Applications : Flame retardant in plastics and textiles .

- Safety: Potential carcinogen; requires respiratory protection during handling .

- Key Difference : Bromination introduces flammability suppression but increases toxicity risks compared to deuterated analogs .

Dipentaerythritol (C₁₀H₂₂O₇)

- Molecular Weight : 254.28 g/mol .

- Structure : Dimer of pentaerythritol with six hydroxyl groups.

- Applications : High-performance coatings and crosslinking agents .

- Key Difference: Higher molecular weight and functionality enable complex polymer networks, unlike the monomeric this compound .

This compound Dibromide (C₅H₂D₈Br₂O₂)

- Molecular Weight : 269.99 g/mol .

- Structure : Deuterated and brominated derivative.

- Applications : Flame retardant research; labeled standard in mass spectrometry .

- Safety: Classified as a multisite carcinogen in animal studies .

- Key Difference : Combines isotopic labeling with bromination for dual functionality in analytical and material sciences .

Data Table: Comparative Analysis

Research Findings and Key Insights

- Isotopic Effects : this compound’s deuterium substitution reduces vibrational frequencies, making it valuable in kinetic isotope effect studies .

- Functional Group Versatility : Brominated and nitrated derivatives expand utility in niche applications (e.g., flame retardants, explosives) but introduce safety challenges .

- Polymer Chemistry: Dipentaerythritol’s branched structure enhances crosslinking efficiency in coatings, outperforming monomeric analogs .

Biological Activity

Pentaerythritol-d8 (C(CH2OH)4, where all hydrogen atoms are replaced by deuterium) is a deuterated derivative of pentaerythritol, a polyol compound commonly used in various chemical applications. This article explores the biological activity of this compound, focusing on its biochemical interactions, enzymatic roles, and potential therapeutic applications.

Chemical Structure and Properties

Pentaerythritol is characterized by its four hydroxymethyl groups attached to a central carbon atom. The deuteration of this compound alters its physical and chemical properties, potentially influencing its biological interactions.

Biological Activity Overview

Pentaerythritol and its derivatives have been studied for their biological activities, particularly in the context of enzymatic reactions and as excipients in pharmaceutical formulations.

1. Enzymatic Reactions

This compound has been implicated in various enzymatic processes, particularly those involving oxidoreductases. For instance, studies have shown that pentaerythritol can serve as a substrate for Old Yellow Enzymes (OYEs), which catalyze the reduction of α/β unsaturated carbonyl compounds. These enzymes play crucial roles in detoxifying harmful compounds and recycling cellular cofactors .

Table 1: Enzymatic Reactions Involving this compound

| Enzyme Type | Reaction Type | Biological Role |

|---|---|---|

| OYEs | Reduction of nitro groups | Detoxification and metabolic processing |

| Alcohol Dehydrogenases | Conversion to corresponding alcohols | Energy metabolism and biosynthesis |

2. Pharmaceutical Applications

This compound has been explored as an excipient in drug formulations. Its unique properties can enhance the solubility and permeability of active pharmaceutical ingredients (APIs). For example, research demonstrated that pentaerythritol can be co-processed with Eudragit to improve the delivery of poorly soluble drugs .

Case Study: Pentaerythritol as a Drug Carrier

- Objective: To evaluate the effectiveness of pentaerythritol as a solid dispersion carrier for ursodeoxycholic acid.

- Findings: The study concluded that pentaerythritol significantly improved the solubility and permeability of the drug, suggesting its potential use in enhancing bioavailability .

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding: The hydroxymethyl groups can form hydrogen bonds with biological macromolecules, influencing their stability and activity.

- Structural Mimicry: The structural similarity between pentaerythritol derivatives and natural substrates may allow them to interact with enzymes or receptors involved in metabolic pathways.

Research Findings

Recent studies have highlighted the diverse applications and effects of this compound:

- Biocatalytic Functions: OYEs utilizing pentaerythritol derivatives have shown promise in biocatalysis for producing enantiomerically pure compounds, indicating potential applications in pharmaceuticals .

- Detoxification Pathways: Research indicates that pentaerythritol derivatives can facilitate detoxification processes in organisms by participating in redox reactions that neutralize toxic compounds .

Q & A

Q. Q. How can researchers ensure reproducibility in studies using Pentaerythritol-d8 across labs?

- Methodological Answer : Standardize synthesis protocols (e.g., ASTM E29 for isotopic purity) and share raw datasets via repositories like Zenodo. Publish detailed Supplementary Materials, including NMR pulse sequences and chromatographic gradients. Participate in interlaboratory comparisons using certified reference materials (CRMs). Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and document all deviations from original methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.